Structural Specificity for Cardiovascular Indications: 2,3,4,5-THP Isomer vs. Common CNS-Targeting 1,2,3,6-THP Isomers
The 2,3,4,5-tetrahydropyridine ring system is specifically claimed as the core scaffold for a class of circulation-active compounds, differentiating it from the more widely studied 1,2,3,6-tetrahydropyridine isomer, which is predominantly associated with central nervous system (CNS) applications [1]. The target compound's specific double-bond position (between C2-C3) and saturated C4-C5 linkage create a unique spatial and electronic environment that is essential for interacting with cardiovascular targets [2]. In contrast, the 1,2,3,6-THP isomer features a different double-bond arrangement (between C3-C4) and is a common motif in dopaminergic and antipsychotic agents, as exemplified by patents in that field [3].
| Evidence Dimension | Primary Pharmacological Application Domain (Inferred from Isomer-Specific Patent Claims) |
|---|---|
| Target Compound Data | 2,3,4,5-Tetrahydropyridine-3-carbonitrile |
| Comparator Or Baseline | 1,2,3,6-Tetrahydropyridine derivatives |
| Quantified Difference | Qualitative difference in claimed utility: 'Circulation-active' (Target) vs. 'Dopaminergic, antipsychotic, and antihypertensive' (Comparator) |
| Conditions | Analysis of patent claims for compound classes; US4885303 vs. US5187280 |
Why This Matters
This differentiation is critical for procurement in cardiovascular drug discovery programs, ensuring the selection of a scaffold with the correct intellectual property and biological target association.
- [1] Meyer, H. et al. Circulation-active tetrahydropyridine-3-carbonitrile derivatives. US Patent 4885303. (1989). View Source
- [2] WW. Ardley Tiffany. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2023). View Source
- [3] Jaen, J. C. et al. Substituted tetrahydropyridines and their use as central nervous system agents. US Patent 5187280. (1993). View Source
